molecular formula C17H21N5O3 B2743672 7-benzyl-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 130187-69-8

7-benzyl-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2743672
CAS RN: 130187-69-8
M. Wt: 343.387
InChI Key: ZBWZQPYBGPDTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BHAM, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHAM is a purine analog that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Structural Analysis and Molecular Geometry

The structural geometry of purine derivatives, including the title compound, has been analyzed to understand their molecular conformations and interactions. For instance, Karczmarzyk et al. (1995) studied molecules with similar structures, revealing typical geometry with the purine system being planar and inclined with respect to each other. The amino group of the benzylamine substituent is conjugated with the π-electron system of the imidazole ring, indicating potential for diverse molecular interactions (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 explored their affinity and pharmacological evaluation towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed potential psychotropic activity, indicating their relevance in designing new ligands for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Anti-inflammatory Properties

Kaminski et al. (1989) investigated substituted analogues based on the purine-2,6-dione ring system for their anti-inflammatory activity. These compounds exhibited significant anti-inflammatory effects in the adjuvant-induced arthritis rat model, comparable to naproxen, suggesting their therapeutic potential for chronic inflammation management (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Analgesic Properties

Zygmunt et al. (2015) conducted research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties to evaluate their analgesic activity. The study found that the compounds exhibited significant analgesic effects, with some derivatives showing activity levels surpassing the reference drug, acetylsalicylic acid. This highlights the potential of these derivatives as novel analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Synthesis and Molecular Design

Research efforts have also focused on the synthesis and design of novel compounds based on the purine-2,6-dione framework for various biomedical applications. For example, Elliott et al. (1997) detailed an improved synthesis route for 7-substituted pyrrolo[3,2-d]pyrimidines, highlighting the versatility of purine derivatives in medicinal chemistry and drug design (Elliott, Morris, Petty, & Williams, 1997).

properties

IUPAC Name

7-benzyl-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-20-14-13(15(24)21(2)17(20)25)22(11-12-7-4-3-5-8-12)16(19-14)18-9-6-10-23/h3-5,7-8,23H,6,9-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZQPYBGPDTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.